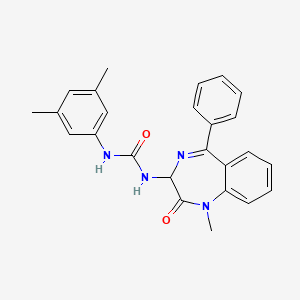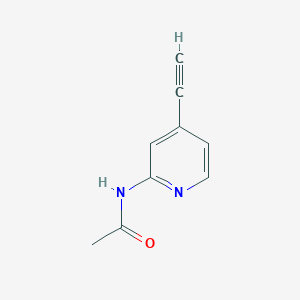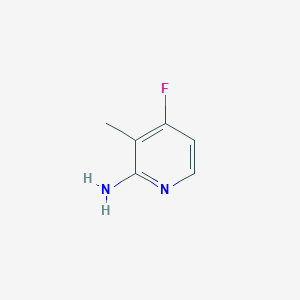![molecular formula C17H20N4O4S B2402152 2-[7-(モルホリノスルホニル)-4-オキソ-2,3,3a,4-テトラヒドロピロロ[1,2-a]キノキサリン-5(1H)-イル]アセトニトリル CAS No. 1008661-26-4](/img/structure/B2402152.png)
2-[7-(モルホリノスルホニル)-4-オキソ-2,3,3a,4-テトラヒドロピロロ[1,2-a]キノキサリン-5(1H)-イル]アセトニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile is a complex organic compound It belongs to the family of pyrroloquinoxalines, which are known for their diverse pharmacological properties
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis involves a multi-step process beginning with the formation of the pyrrolo[1,2-a]quinoxaline core The initial steps typically involve the cyclization of suitable precursors under controlled conditions
Route 2: Alternative methods may involve the use of palladium-catalyzed coupling reactions to form the desired framework, followed by functional group modifications to introduce the acetonitrile moiety.
Industrial Production Methods:
Large-Scale Synthesis: The industrial production of this compound often leverages high-yield synthetic routes, ensuring cost-effectiveness and scalability. Key steps include optimizing reaction conditions to increase yields and purity, and implementing continuous flow chemistry to streamline the process.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions under specific conditions, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reductive processes can yield various reduced forms of the compound, influencing its pharmacological profile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Basic or acidic conditions depending on the substituent being introduced.
Major Products Formed:
Sulfoxide and Sulfone Derivatives: From oxidation.
Reduced Analogues: From reduction.
Functionalized Pyrroloquinoxalines: From substitution reactions.
科学的研究の応用
Chemistry: As a building block for synthesizing complex molecules with potential biological activities.
Biology: Studied for its effects on cellular pathways and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
作用機序
The mechanism by which 2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile exerts its effects often involves:
Molecular Targets: Enzymes, receptors, and other proteins crucial for cellular processes.
Pathways Involved: Interaction with key signaling pathways, modulation of enzyme activities, and influence on gene expression patterns.
Unique Attributes:
Structural Uniqueness: The presence of both morpholinosulfonyl and acetonitrile groups in the same molecule, offering a distinctive combination of functional groups.
類似化合物との比較
Pyrroloquinoxaline Derivatives: Compounds with similar core structures but different substituents.
Sulfonyl-Containing Compounds: Molecules like sulfonylureas and sulfonamides, known for their diverse biological activities.
This compound stands out for its intricate structure and potential for diverse applications in scientific research and industrial processes. Its unique combination of functional groups makes it a valuable target for further study and development.
特性
IUPAC Name |
2-(7-morpholin-4-ylsulfonyl-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-5-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c18-5-7-21-16-12-13(26(23,24)19-8-10-25-11-9-19)3-4-14(16)20-6-1-2-15(20)17(21)22/h3-4,12,15H,1-2,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSSEOQFCJAPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol](/img/structure/B2402069.png)
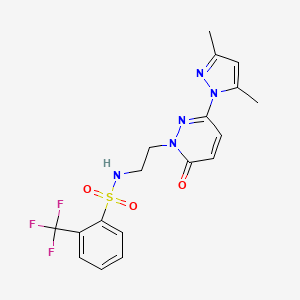
![N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2402074.png)
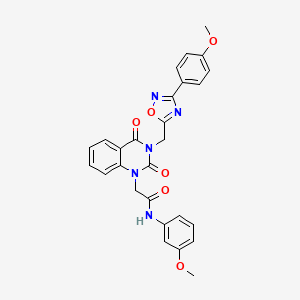
![13-chloro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2402076.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine](/img/structure/B2402081.png)
![(4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2402082.png)

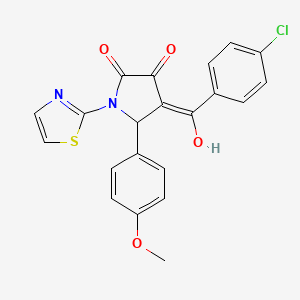
![N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2402086.png)

